molecular formula C23H23NO5S B11579820 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

Cat. No.: B11579820
M. Wt: 425.5 g/mol
InChI Key: NRCPAFRUCAFCMW-UHFFFAOYSA-N
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Description

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is a complex organic compound with a molecular formula of C26H21NO5S . This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate typically involves multi-step organic reactions. One common approach is to start with the benzothiazine core structure and introduce the allyl and benzoyl groups through a series of substitution reactions. The pivalate ester group is then introduced via esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is unique due to its specific ester group (pivalate), which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C23H23NO5S/c1-5-15-24-19(20(25)16-11-7-6-8-12-16)21(29-22(26)23(2,3)4)17-13-9-10-14-18(17)30(24,27)28/h5-14H,1,15H2,2-4H3

InChI Key

NRCPAFRUCAFCMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)CC=C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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